Methyl 4-(tert-butylcarbamoyl)benzoate

Descripción general

Descripción

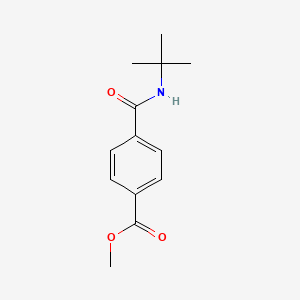

Methyl 4-(tert-butylcarbamoyl)benzoate is an organic compound with the molecular formula C13H17NO3. It is a derivative of benzoic acid and is characterized by the presence of a tert-butylcarbamoyl group attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 4-(tert-butylcarbamoyl)benzoate can be synthesized through a Ritter reaction. The process involves the reaction of methyl 4-cyanobenzoate with tert-butyl acetate in the presence of acetic acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and precise temperature control systems ensures consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 4-(tert-butylcarbamoyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Formation of 4-(tert-butylcarbamoyl)benzoic acid.

Reduction: Formation of 4-(tert-butylamino)benzoate.

Substitution: Formation of various esters and amides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Drug Development :

- Methyl 4-(tert-butylcarbamoyl)benzoate has been studied for its potential in drug formulations. It serves as an intermediate in the synthesis of biologically active compounds, particularly those targeting angiogenesis-related diseases .

- The compound's derivatives have shown promising antiangiogenic properties, making them candidates for treating conditions such as age-related macular degeneration and diabetic retinopathy .

- Biological Evaluation :

Personal Care Products

This compound is increasingly utilized in the formulation of personal care products, particularly sunscreens. Its derivatives are used to synthesize avobenzone, a well-known UV filter that protects against UVA radiation . The compound's effectiveness in blocking harmful rays makes it a critical ingredient in skincare formulations aimed at preventing skin damage.

Industrial Applications

-

Chemical Manufacturing :

- The compound is employed in the production of various chemical intermediates and stabilizers. For instance, it plays a role in synthesizing tri(4-tert-butylphenyl)methyl chloride, which is used as a heat stabilizer in PVC formulations .

- Its utility extends to being a cutting oil additive in metalworking processes, enhancing lubrication and reducing wear on machinery .

- Environmental Considerations :

Case Study 1: Antiangiogenic Activity

A study evaluated various derivatives of this compound for their effects on HREC proliferation. Results indicated that specific modifications led to enhanced antiangiogenic properties, suggesting their potential use in therapeutic applications targeting ocular diseases .

Case Study 2: Sunscreen Formulation

Research into sunscreen formulations incorporating avobenzone derived from this compound highlighted its effectiveness in providing broad-spectrum UV protection. This underscores the compound's significance in cosmetic chemistry and consumer safety .

Mecanismo De Acción

The mechanism of action of methyl 4-(tert-butylcarbamoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The tert-butylcarbamoyl group plays a crucial role in these interactions by providing steric hindrance and electronic effects that influence binding affinity and specificity .

Comparación Con Compuestos Similares

- Methyl 4-(tert-butylamino)benzoate

- Methyl 4-(tert-butylcarbamoyl)phenylacetate

- Methyl 4-(tert-butylcarbamoyl)benzamide

Comparison: Methyl 4-(tert-butylcarbamoyl)benzoate is unique due to its specific ester and carbamoyl functional groups. Compared to similar compounds, it exhibits distinct reactivity and binding properties, making it valuable in specialized applications. The presence of the tert-butyl group enhances its stability and resistance to hydrolysis, which is advantageous in various chemical processes .

Actividad Biológica

Methyl 4-(tert-butylcarbamoyl)benzoate is a compound that has garnered attention for its significant biological activity, particularly in biochemical interactions and potential applications in pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is an ester derived from benzoic acid, characterized by the presence of a tert-butylcarbamoyl group. This structure enhances its stability and influences its interaction with biological molecules.

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. The tert-butylcarbamoyl group provides steric hindrance, which can alter the binding affinity and specificity of the compound towards its targets.

- Enzyme Interaction : The compound has been shown to modulate enzyme activity, potentially influencing metabolic pathways.

- Protein Binding : Studies indicate that this compound can bind to specific proteins, altering their function in biochemical processes.

Table 1: Biological Activity Overview

| Activity Type | Description |

|---|---|

| Enzyme Modulation | Alters the activity of various enzymes involved in metabolic pathways. |

| Protein Interaction | Binds to proteins, potentially influencing their biological functions. |

| Biochemical Pathways | Involved in the synthesis of bioactive compounds, including pharmaceuticals and UV filters. |

Case Studies and Applications

- Pharmaceutical Development : this compound is investigated as an intermediate for synthesizing bioactive compounds used in drug development. Its derivatives are particularly noted for their effectiveness as UV filters in sunscreens.

- Enzyme Interaction Studies : Research has demonstrated that this compound can interact with specific enzymes, leading to altered enzymatic activity. For example, it has been studied for its potential role in modulating the activity of carbonic anhydrase, an important enzyme in various physiological processes .

- Toxicological Assessments : Toxicity studies have indicated that while this compound exhibits biological activity, it also requires careful evaluation regarding safety profiles when used in consumer products such as cosmetics .

Table 2: Comparison with Similar Compounds

| Compound | Key Features |

|---|---|

| Methyl 4-(tert-butylamino)benzoate | Similar structure but lacks the carbamoyl group affecting binding properties. |

| Methyl 4-(tert-butylcarbamoyl)phenylacetate | Exhibits different reactivity due to phenyl substitution. |

| Methyl 4-(tert-butylcarbamoyl)benzamide | More polar; different solubility properties may influence biological activity. |

Propiedades

IUPAC Name |

methyl 4-(tert-butylcarbamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)14-11(15)9-5-7-10(8-6-9)12(16)17-4/h5-8H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASLEASMBRLHMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436675 | |

| Record name | Methyl 4-(tert-butylcarbamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67852-98-6 | |

| Record name | Methyl 4-(tert-butylcarbamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.